2,4-Dichloro-5-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzoic acid
Description
Properties
IUPAC Name |
2,4-dichloro-5-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O6S/c1-2-24-14(21)17-3-5-18(6-4-17)25(22,23)12-7-9(13(19)20)10(15)8-11(12)16/h7-8H,2-6H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBLZLPXFQDIJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Sulfonylation: The addition of a sulfonyl group to the chlorinated benzoic acid.
Piperazine Derivatization: The attachment of the piperazine ring to the sulfonylated intermediate.
Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may also involve continuous flow reactors and automated systems to ensure consistent quality and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,4-Dichloro-5-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with biomolecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Solubility: The dimethylamino analog (CAS 4793-19-5) exhibits slight solubility in chloroform and methanol, while the piperazine-containing target compound likely has altered solubility due to its bulkier substituent .
- Market Presence: The cyclopropylamino derivative (CAS 31914-94-0) has documented regional market dynamics in Europe, Asia, and North America, suggesting industrial relevance .
- Synthetic Utility : Piperazine and ethoxycarbonyl groups in the target compound may enhance its utility as a building block for drugs targeting protease enzymes or GPCRs, as seen in structurally related benzimidazoles and thiazolidinediones .
Crystallographic and Conformational Insights
provides the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a close analog lacking chlorine substituents. The study reveals a chair conformation for the piperazine ring and hydrogen bonding between the carboxylic acid and ethoxycarbonyl groups, stabilizing the lattice .
Biological Activity
2,4-Dichloro-5-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzoic acid is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid backbone with distinct functional groups that contribute to its biological activity. The presence of the dichloro substituent and the piperazine moiety enhances its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of 2,4-Dichloro-5-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzoic acid can be attributed to several mechanisms:
- Protein Interaction : Research indicates that compounds with similar structures can interact with various proteins involved in cellular signaling pathways. For instance, studies on benzoic acid derivatives show their ability to modulate proteasome and autophagy pathways, which are crucial for protein homeostasis in cells .
- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes. For example, related compounds have shown inhibition of neurolysin and angiotensin-converting enzyme, suggesting potential applications in treating hypertension or neurodegenerative diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2,4-Dichloro-5-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzoic acid and its analogs:
Case Studies
Several studies have investigated the therapeutic potential of compounds similar to 2,4-Dichloro-5-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzoic acid:
- Antitumor Activity : A study evaluated the effects of benzoic acid derivatives on cancer cell lines. Results indicated significant inhibition of cell growth in Hep-G2 (liver cancer) and A2058 (melanoma) cells, suggesting that structural modifications can enhance anticancer properties .
- Neuroprotective Effects : Another investigation focused on the neuroprotective capabilities of related compounds. It was found that certain derivatives could mitigate oxidative stress in neuronal cells, highlighting their potential in treating neurodegenerative disorders .
Q & A
Basic Questions
Q. What are the key synthetic routes for preparing 2,4-Dichloro-5-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzoic acid?
- Methodology : Synthesis typically involves coupling a sulfonyl chloride derivative of benzoic acid with ethyl 1-piperazinecarboxylate. For example, analogous compounds are synthesized via nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) using polar aprotic solvents like acetonitrile. Post-reaction, the product is isolated by pH adjustment (e.g., acetic acid) and recrystallized from solvents like acetonitrile .
- Critical Step : Ensure anhydrous conditions to prevent hydrolysis of the ethoxycarbonyl group.
Q. How is the compound characterized after synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- IR Spectroscopy : Confirm functional groups (e.g., sulfonyl, carbonyl) via characteristic absorption bands.
- NMR (¹H/¹³C) : Assign protons and carbons, particularly focusing on piperazine ring splitting patterns and benzoic acid aromatic signals.
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .
- Validation : Compare spectral data with structurally similar compounds (e.g., 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid) .
Advanced Research Questions
Q. How does the conformational flexibility of the piperazine ring influence biological activity?
- Structural Insights : X-ray crystallography reveals that the piperazine ring adopts a chair conformation , with dihedral angles between the piperazine and benzoic acid moieties (e.g., ~30°–48° in analogous structures). This conformation impacts binding to biological targets, such as kinases or receptors .
- Experimental Design : Perform molecular docking studies using crystallographic coordinates (e.g., PDB-derived data) to correlate ring conformation with binding affinity .
Q. How can low crystallinity challenges during X-ray diffraction analysis be mitigated?
- Optimization Strategies :
- Solvent Selection : Use slow evaporation of high-polarity solvents (e.g., acetonitrile) to improve crystal growth .
- Temperature Control : Conduct crystallization at low temperatures (e.g., 173 K) to stabilize weak intermolecular interactions .
- Data Refinement : Apply restraints for hydrogen atoms and anisotropic displacement parameters to address poor crystal quality .
Q. What role do hydrogen-bonding networks play in the solid-state structure?
- Key Interactions :
- O–H⋯O Hydrogen Bonds : Dimer formation via carboxylic acid groups, creating an R₂²(8) motif.
- C–H⋯O Weak Interactions : Stabilize extended zigzag chains along crystallographic axes .
- Analysis Tools : Use software like PLATON or DIAMOND to visualize and quantify hydrogen-bond geometries .
Q. How can researchers address discrepancies in purity or impurity profiles?
- Analytical Workflow :
- HPLC/LC-MS : Quantify impurities using reverse-phase columns and UV detection (λ = 254 nm).
- Calibration Standards : Employ structurally related benzoic acid derivatives (e.g., 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid) as reference materials .
Contradictions and Resolutions
- Purity vs. Synthesis Yield : notes discontinuation of the compound (95% purity), suggesting potential batch variability. To resolve, optimize recrystallization protocols or employ preparative HPLC for higher purity .
- Crystallographic Data Variance : Dihedral angles in related structures (e.g., 30.8° vs. 48.4°) may reflect solvent or temperature effects. Replicate conditions from published protocols (e.g., 173 K data collection) for consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
